N-Boc-D-4-HO-3,5-Cl2-PhGly-D-4-HO-3,5-I2-PhGly-OMe
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Overview
Description
N-Boc-D-4-HO-3,5-Cl2-PhGly-D-4-HO-3,5-I2-PhGly-OMe is a dipeptide comprising of phenylglycine derived residues linked by peptide bonds. It is a dipeptide, a dichlorobenzene, an organoiodine compound, a methyl ester, a carbamate ester and a polyphenol.
Scientific Research Applications
Vibrational Spectroscopy in Peptides
- Vibrational Spectroscopic Studies: Peptides similar to N-Boc-D-4-HO-3,5-Cl2-PhGly-D-4-HO-3,5-I2-PhGly-OMe, specifically Boc-(D-Phe-L-Phe)n-OMe, have been studied using infrared and Raman spectra in both crystalline and solution states. These studies aid in understanding peptide conformations and structures (Naik, 2009).
Photocatalytic Materials
- N-Doped Photocatalysts: Research on N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC) demonstrates their use as high-performance and durable visible light photocatalysts. This is relevant to understanding how this compound could potentially function in similar environments (Dong et al., 2012, 2013).
NMR Studies of Peptides
- Proton Magnetic Resonance: Proton NMR studies of Nand C-protected sarcosine peptides provide insights into their conformation and structure, which is useful for understanding peptides with complex structures like N-Boc-D-4-HO-3,5-Cl2-PhGly (Toniolo et al., 1980).
Peptide Synthesis and Modification
- Phosphorylation of Hydroxy Amino Acids: The use of specific phosphoramidites for phosphorylating amino acids, such as Boc-Ser-OMe, Boc-Thr-OMe, and Boc-Tyr-OMe, is indicative of methods that could be applicable to the synthesis and modification of N-Boc-D-4-HO-3,5-Cl2-PhGly peptides (Bont et al., 1990).
Circular Dichroism Studies
- Conformational Analysis: Circular dichroism studies of phenylalanine oligomers, similar in structure to N-Boc-D-4-HO-3,5-Cl2-PhGly, help in analyzing their conformation in various solvent systems, which is crucial for understanding the structural dynamics of such peptides (Peggion et al., 1974).
X-Ray Diffraction Studies
- Solid State Conformation Analysis: Studies on peptides like Boc-L-Met-Aib-L-Phe-OMe, which share structural similarities with N-Boc-D-4-HO-3,5-Cl2-PhGly, use X-ray diffraction to determine solid state conformations, providing insights into the molecular structure of complex peptides (Bardi et al., 2009).
Properties
Molecular Formula |
C22H22Cl2I2N2O7 |
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Molecular Weight |
751.1 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2R)-2-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-2-(4-hydroxy-3,5-diiodophenyl)acetate |
InChI |
InChI=1S/C22H22Cl2I2N2O7/c1-22(2,3)35-21(33)28-15(9-5-11(23)17(29)12(24)6-9)19(31)27-16(20(32)34-4)10-7-13(25)18(30)14(26)8-10/h5-8,15-16,29-30H,1-4H3,(H,27,31)(H,28,33)/t15-,16-/m1/s1 |
InChI Key |
XXXRFVMVWOYPTE-HZPDHXFCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C(=C1)Cl)O)Cl)C(=O)N[C@H](C2=CC(=C(C(=C2)I)O)I)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)Cl)O)Cl)C(=O)NC(C2=CC(=C(C(=C2)I)O)I)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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